Acide 4-acétoxy-3-nitrophénylboronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

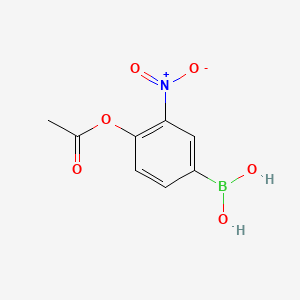

4-Acetoxy-3-nitrophenylboronic acid is an organoboron compound with the molecular formula C8H8BNO6. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an acetoxy group at the 4-position and a nitro group at the 3-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .

Applications De Recherche Scientifique

4-Acetoxy-3-nitrophenylboronic acid has several applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3-nitrophenylboronic acid typically involves the following steps:

Nitration: The starting material, phenylboronic acid, undergoes nitration to introduce the nitro group at the 3-position.

Acetylation: The nitrated product is then acetylated to introduce the acetoxy group at the 4-position.

These reactions are generally carried out under controlled conditions to ensure the selective introduction of functional groups. The nitration reaction often requires a mixture of concentrated nitric acid and sulfuric acid, while the acetylation can be performed using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production methods for 4-Acetoxy-3-nitrophenylboronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust catalysts and solvents to handle the increased reaction volumes .

Analyse Des Réactions Chimiques

Types of Reactions

4-Acetoxy-3-nitrophenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl halides in the presence of a palladium catalyst.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in acidic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Reduction: 4-Acetoxy-3-aminophenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 4-Acetoxy-3-nitrophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenylboronic acid: Similar structure but lacks the acetoxy group.

3-Nitrophenylboronic acid: Similar structure but lacks the acetoxy group and has the nitro group at the 3-position.

Phenylboronic acid: The parent compound without any substituents.

Uniqueness

4-Acetoxy-3-nitrophenylboronic acid is unique due to the presence of both the acetoxy and nitro groups, which provide distinct reactivity patterns and make it a versatile reagent in organic synthesis .

Activité Biologique

4-Acetoxy-3-nitrophenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and other biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

4-Acetoxy-3-nitrophenylboronic acid features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological interactions, particularly in enzyme inhibition and drug design. The compound's structure can be represented as follows:

- Chemical Formula : C9H10BNO5

- Molecular Weight : 225.99 g/mol

Mechanisms of Biological Activity

The biological activity of 4-acetoxy-3-nitrophenylboronic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with active site residues. This is particularly relevant in the context of cancer treatment, where targeting specific enzymes can halt tumor growth.

- Antiproliferative Effects : Studies have demonstrated that compounds containing boronic acid functionality exhibit antiproliferative effects against various cancer cell lines. For instance, research indicates that derivatives of boronic acids can effectively inhibit the growth of androgen-dependent prostate cancer cell lines such as LAPC-4 and PC-3 .

- Selectivity : The substitution of the nitro group with a boronic acid moiety has been shown to enhance selectivity for certain biological targets, potentially reducing off-target effects and toxicity compared to traditional chemotherapeutics like flutamide .

Anticancer Activity

- Prostate Cancer Studies : A series of studies evaluated the efficacy of 4-acetoxy-3-nitrophenylboronic acid analogs against prostate cancer cell lines. The results indicated that these compounds exhibited significant antiproliferative activity, with IC50 values comparable to established antiandrogens but with improved selectivity and reduced hepatotoxicity .

- In Vitro Assays : In vitro assays demonstrated that 4-acetoxy-3-nitrophenylboronic acid could inhibit cell proliferation in various human cancer cell lines, including liver (HepG2) and prostate (LAPC-4) cancers. The use of a commercial CellTiter 96 assay confirmed its efficacy over a 72-hour incubation period .

Mechanistic Insights

Research involving molecular docking studies has suggested that the boronic acid functionality may interact with key amino acid residues in target proteins, facilitating hydrogen bond formation and enhancing binding affinity . This suggests a potential for designing more effective inhibitors based on this scaffold.

Data Tables

Propriétés

IUPAC Name |

(4-acetyloxy-3-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4,12-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPFDMOIHFZVAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-])(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675412 |

Source

|

| Record name | [4-(Acetyloxy)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-24-0 |

Source

|

| Record name | [4-(Acetyloxy)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.